molecular formula C24H29N3OS B2569226 N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide CAS No. 893789-13-4

N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide

Cat. No. B2569226
CAS RN: 893789-13-4
M. Wt: 407.58
InChI Key: TVMNKMWQZZDVFH-UHFFFAOYSA-N
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Description

Quinazoline derivatives, which include compounds similar to the one you mentioned, are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . They have been reported to exhibit various biological properties .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves reactions such as the Niementowski reaction, which is a condensation reaction . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives includes a benzene ring fused with a pyrimidine ring . The exact structure of “N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide” would require more specific information.


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, 2-hydrazinobenzo[h]quinazoline can react with carbon disulfide in the presence of pyridine to form a mercapto-quinazoline derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structure and functional groups. For example, in the NMR spectrum of certain quinazoline derivatives, the NH and SH protons resonate as singlet signals .

Scientific Research Applications

Synthesis Methodology

A synthesis method for ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate from ethyl 4'-amino-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate was developed. The synthesis involves the reaction of the former with primary amines to produce 3-substituted 1H-spiro[benzo-[h]quinazoline-5,1'-cycloheptane]-2,4(3H,6H)-diones. This process was identified to produce compounds with significant antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020).

Biological Activity and Potential Applications

  • Antitumor Activity : The synthesized compounds from the above methodology showed promising antitumor properties, making them potential candidates for cancer therapy or related research (Markosyan et al., 2020).

  • Anti-Monoamine Oxidase Activity : These compounds also exhibited anti-monoamine oxidase activities. Monoamine oxidase inhibitors have various applications in treating psychiatric and neurological disorders, implying potential therapeutic applications in these domains (Markosyan et al., 2020).

  • Synthesis of Derivatives : The methodological framework for synthesizing these compounds also opens the door to creating a variety of derivatives, potentially broadening the spectrum of biological activities and applications in pharmaceuticals and medicinal chemistry (Markosyan et al., 2020).

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely depending on their specific structure and functional groups. They have been found to exhibit a range of biological activities, including antibacterial, antifungal, antitumor, psychotropic, antituberculosis, and antiviral properties .

Future Directions

Research into quinazoline derivatives is ongoing, with many areas of potential future exploration. These compounds have shown promise in various areas, including as potential antitumor and antibacterial agents , indicating the promise of research in this area.

properties

IUPAC Name

N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-2-18-10-9-11-19(16-18)25-22(28)17-29-23-20-12-5-6-13-21(20)26-24(27-23)14-7-3-4-8-15-24/h5-6,9-13,16,26H,2-4,7-8,14-15,17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMNKMWQZZDVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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